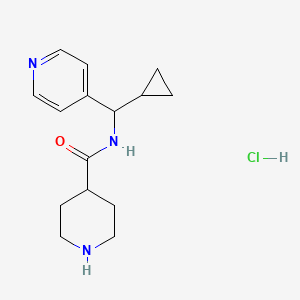

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride is a compound that features a piperidine ring substituted with a cyclopropyl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine-4-carboxamide with cyclopropyl(pyridin-4-yl)methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the pyridin-4-ylmethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, setting it apart from other similar compounds .

Biological Activity

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride, also identified by its CAS number 1417794-59-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature related to its biological properties, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H22ClN3O with a molecular weight of 295.81 g/mol. The compound features a piperidine ring, a cyclopropyl group, and a pyridine moiety, contributing to its unique pharmacological profile.

Research indicates that this compound acts as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD has been linked to modulation of emotional behavior and neuroprotection in animal models.

Structure-Activity Relationship (SAR)

A study explored the SAR of various pyrimidine-4-carboxamide derivatives, including N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide. The findings demonstrated that modifications to the substituents on the piperidine and pyridine rings significantly influenced the inhibitory potency against NAPE-PLD. Specifically, conformational restrictions and the introduction of polar groups enhanced bioactivity, leading to compounds with nanomolar potency .

In Vitro Studies

In vitro assays using HEK293T cells overexpressing human NAPE-PLD revealed that the compound exhibits significant inhibitory activity. The half-maximal inhibitory concentration (IC50) values were determined through fluorescence-based assays, indicating potent inhibition at low concentrations.

| Compound | IC50 (µM) | Comments |

|---|---|---|

| N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide | 0.045 | Potent inhibitor of NAPE-PLD |

| Reference Compound A | 0.150 | Less potent compared to target compound |

| Reference Compound B | 0.300 | Shows moderate activity |

In Vivo Studies

Animal studies have demonstrated that administration of this compound can lead to increased levels of NAEs in the brain, suggesting a potential role in neuroprotection and modulation of mood-related behaviors. Behavioral assays indicated that treatment with the compound resulted in reduced anxiety-like behaviors in rodent models .

Case Studies

- Study on Emotional Behavior Modulation : In a study involving freely moving mice, administration of this compound led to significant decreases in anxiety-like behaviors measured through elevated plus maze tests.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects observed when this compound was administered post-injury in models of traumatic brain injury, where it was found to reduce neuronal cell death and promote recovery .

Properties

Molecular Formula |

C15H22ClN3O |

|---|---|

Molecular Weight |

295.81 g/mol |

IUPAC Name |

N-[cyclopropyl(pyridin-4-yl)methyl]piperidine-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C15H21N3O.ClH/c19-15(13-5-9-17-10-6-13)18-14(11-1-2-11)12-3-7-16-8-4-12;/h3-4,7-8,11,13-14,17H,1-2,5-6,9-10H2,(H,18,19);1H |

InChI Key |

LCHQDMZOXSUYFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CC=NC=C2)NC(=O)C3CCNCC3.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.